1-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Its structure includes a 4-methoxyphenyl group at the pyrazole N1-position and a 3,4,5-trimethoxyphenyl substituent at the pyrimidine C4-amine (Figure 1).
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c1-27-15-7-5-14(6-8-15)26-21-16(11-24-26)20(22-12-23-21)25-13-9-17(28-2)19(30-4)18(10-13)29-3/h5-12H,1-4H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJSGCDBGZUADC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the methoxyphenyl groups. Common reagents used in these reactions include various amines, aldehydes, and methoxy-substituted benzene derivatives. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: Reduction of the pyrazolo[3,4-d]pyrimidine core can lead to dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
1-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Substituents
The pyrazolo[3,4-d]pyrimidin-4-amine scaffold allows for modular substitutions at the N1 and C4 positions. Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidin-4-Amine Derivatives
Key Observations:
- N1 Position: tert-Butyl (e.g., NA-PP1, PP2) enhances steric bulk, improving kinase selectivity .
- C4 Position :
Physicochemical Properties
- LogP and Solubility :
- Thermal Stability :
- The N-(3,4-dichlorophenyl) analog has a melting point of 516.8°C, suggesting high crystallinity, whereas methoxy-rich derivatives may have lower thermal stability.
Biological Activity
1-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the compound's biological activity based on recent research findings, highlighting its mechanism of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical formula of the compound is . Its structure features two methoxy-substituted phenyl groups attached to a pyrazolo[3,4-d]pyrimidine core. The presence of multiple methoxy groups is believed to enhance its biological activity by improving solubility and bioavailability.
Research indicates that this compound exhibits significant anti-cancer properties. It appears to act through multiple mechanisms:
- Inhibition of Tumor Growth : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including melanoma and lung cancer cells.
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell division and proliferation.
- Tubulin Polymerization Inhibition : Similar to other anticancer agents, it disrupts microtubule dynamics by inhibiting tubulin polymerization, leading to apoptosis in cancer cells.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Methoxy Substitution : The presence of methoxy groups on the phenyl rings significantly enhances the compound's binding affinity to target proteins involved in tumor growth.
- Aromatic Groups : Electron-donating groups on the phenyl rings are favored for increased activity.
- Linker Variations : Modifications in the linker between the pyrazolo core and phenyl groups can impact metabolic stability and efficacy.
Case Studies
- Melanoma Treatment :
- Lung Cancer Models :
- In Vivo Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
